

Comparative Analysis of 2',3'-Dehydrosalannol Content in Commercially Available Neem Formulations

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Compound of Interest

Compound Name: 2',3'-Dehydrosalannol

Cat. No.: B2390548

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the **2',3'-dehydrosalannol** content in various commercial neem-based formulations. **2',3'-Dehydrosalannol**, a potent limonoid found in *Azadirachta indica* (neem), has garnered significant interest for its therapeutic properties, particularly its anticancer activities. This document summarizes quantitative data, details experimental methodologies for its analysis, and visualizes its proposed mechanism of action to aid researchers in their investigations and development of novel therapeutics.

Data Presentation: Quantitative Comparison of 2',3'-Dehydrosalannol

A study analyzing five commercial Ayurvedic neem formulations revealed significant variations in the content of key bioactive limonoids, including **2',3'-dehydrosalannol**. The analysis was performed using High-Performance Liquid Chromatography (HPLC), and the amount of each constituent was expressed as peak area units. While not a direct measure of concentration, these units provide a relative comparison of the abundance of **2',3'-dehydrosalannol** across the different formulations.

Formulation Code	2',3'-Dehydrosalannol (Peak Area Units)	Salannin (Peak Area Units)	Nimbolide (Peak Area Units)	Azadiradione (Peak Area Units)
A	1583.7	133.4	14.5	10.9
B	10.9	12.3	2.1	1.8
C	12.1	14.2	2.5	2.1
D	18.2	16.5	3.2	2.8
E	14.3	15.1	2.8	2.4

Data sourced from a study on the phytochemical variability in commercial neem formulations.

Experimental Protocols

Extraction of Bioactive Principles from Neem Formulations

This protocol outlines the method used to extract limonoids from commercially available neem formulations for subsequent analysis.

Materials:

- Neem formulation (e.g., powder, capsule)
- Methanol
- Filter paper
- Glassware (beakers, flasks)

Procedure:

- Weigh 5 g of the neem drug sample.
- Soak the sample in 30 ml of methanol in a covered container.

- Keep the mixture at room temperature for 24 hours to allow for the extraction of bioactive compounds.
- Filter the methanolic extract to separate the liquid extract from the solid drug residue.
- The resulting filtrate, containing the extracted limonoids, is then used for quantitative analysis.

Quantification of 2',3'-Dehydrosalannol using High-Performance Liquid Chromatography (HPLC)

This protocol describes the analytical method for the quantification of **2',3'-dehydrosalannol** and other limonoids in the prepared extracts.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

- Mobile Phase: A suitable mobile phase for the separation of neem limonoids. A common mobile phase consists of a gradient mixture of acetonitrile and water.
- Column: A C18 reverse-phase column is typically used for the separation of these compounds.
- Detection Wavelength: The UV detector is set to a wavelength appropriate for the detection of limonoids, often around 215-220 nm.
- Flow Rate: A standard flow rate of 1 ml/min is generally employed.
- Retention Time: Under the specified conditions, **2',3'-dehydrosalannol** has a characteristic retention time (Rt) of approximately 21.81 minutes.

Procedure:

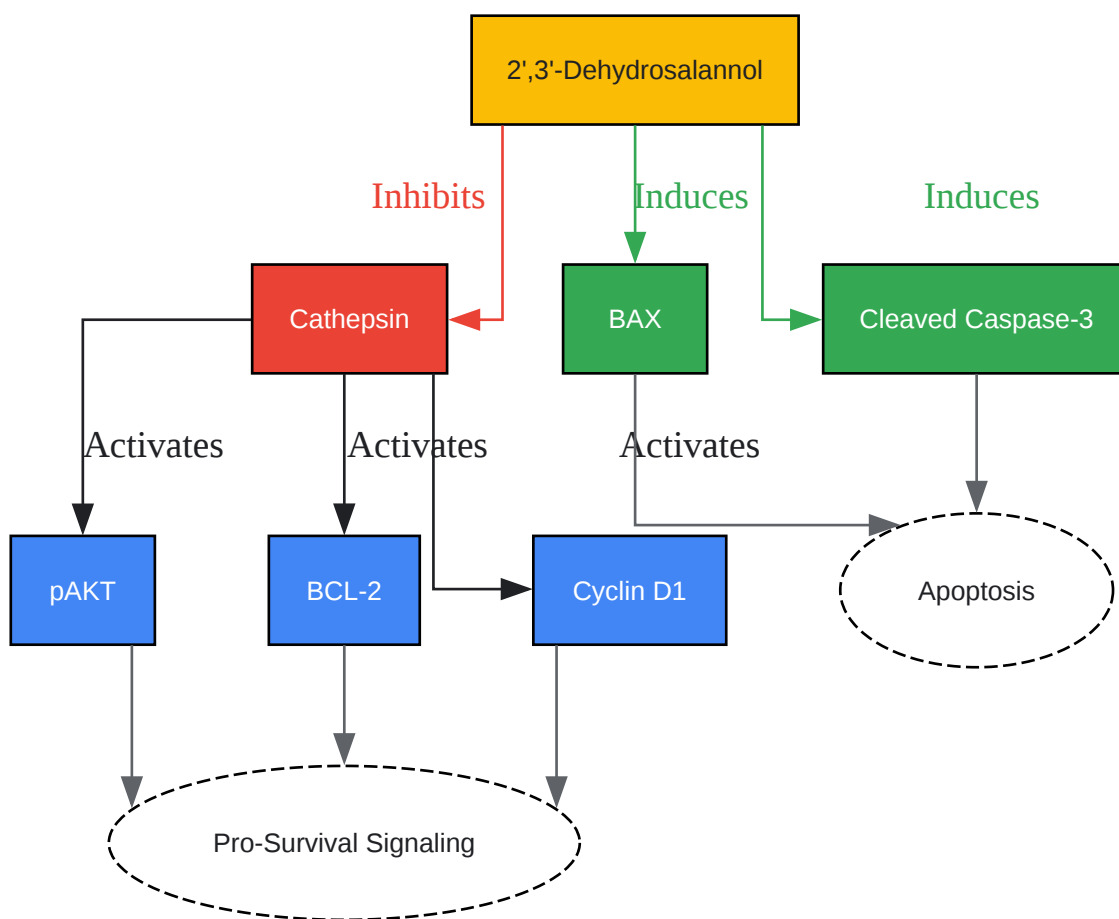
- Prepare a stock solution of the dried extract by dissolving a known weight (e.g., 20-40 mg) in 1 ml of the mobile phase.

- Inject a defined volume of the sample solution into the HPLC system.
- Run the chromatographic analysis under the established conditions.
- Identify the peak corresponding to **2',3'-dehydrosalannol** based on its retention time, confirmed by running a pure standard.
- Quantify the amount of **2',3'-dehydrosalannol** by comparing the peak area of the sample with that of a standard of known concentration.

Mandatory Visualization

Signaling Pathway of 2',3'-Dehydrosalannol in Triple-Negative Breast Cancer Cells

2',3'-Dehydrosalannol has been shown to exert its anticancer effects in triple-negative breast cancer (TNBC) cells by inhibiting the cathepsin-mediated pro-survival signaling pathway. This leads to a cascade of events culminating in apoptosis, or programmed cell death.

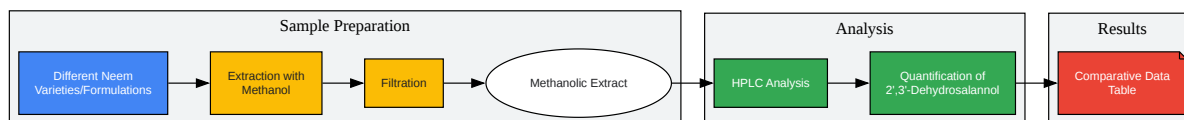


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Caption: Proposed signaling pathway of **2',3'-Dehydrosalannol** in TNBC cells.

Experimental Workflow for Comparative Analysis

The following diagram illustrates the general workflow for the comparative study of **2',3'-dehydrosalannol** from different neem sources.



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Caption: Workflow for the comparative analysis of **2',3'-Dehydrosalannol**.

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